molecular formula C22H21N3O3 B5373688 2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5373688
M. Wt: 375.4 g/mol
InChI Key: ZSFSLBVJNLGZIE-VKAVYKQESA-N
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Description

2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes an indole moiety and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Indole Moiety: The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinazolinone Core Formation: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization under basic conditions.

    Coupling of Indole and Quinazolinone: The final step involves the coupling of the indole moiety with the quinazolinone core through a condensation reaction, typically using a suitable condensing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced forms of the compound.

Scientific Research Applications

2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

    Pharmacology: Studies are being conducted to understand the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: shares structural similarities with other quinazolinone derivatives and indole-based compounds.

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4-one, which may have similar biological activities.

    Indole-Based Compounds: Compounds like indole-3-carbinol, which are known for their anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combined indole and quinazolinone structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

2-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-3-(3-hydroxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-2-24-19-11-6-4-8-15(19)17(22(24)28)14-20-23-18-10-5-3-9-16(18)21(27)25(20)12-7-13-26/h3-6,8-11,14,26H,2,7,12-13H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFSLBVJNLGZIE-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3CCCO)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3CCCO)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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